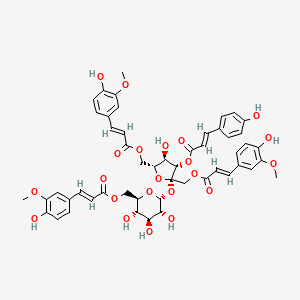

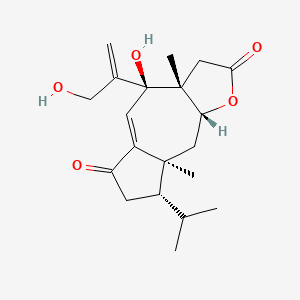

![molecular formula C28H33NO7 B1251419 [(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1251419.png)

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

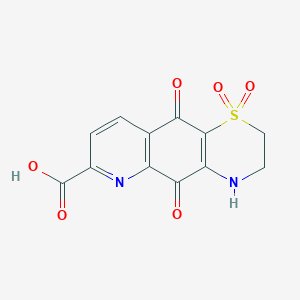

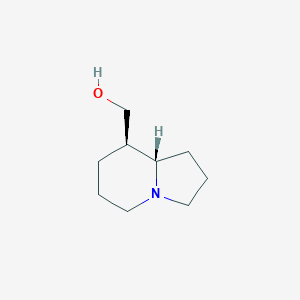

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a novel tropane alkaloid aromatic ester derived from the roots of Erythroxylum pervillei. This compound has garnered significant attention due to its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for enhancing the efficacy of chemotherapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves the bioactivity-guided fractionation of chloroform extracts from the roots of Erythroxylum pervillei. The process includes the use of silyl enol ethers and lactam activation to yield hydroxylated tropane ring systems . The halo-assisted intramolecular addition of silyl enol ethers with in situ activated lactams results in the formation of 1-halo-8-azabicyclo[3,2,1]octane and 1-halo-9-azabicyclo[3,3,1]nonane ring systems .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the enantioselective synthesis of tropane alkaloids, including this compound, typically involves the use of optically active keto-lactams as starting materials. This method has been applied to the synthesis of various tropane alkaloids, including Pervilleine C and valeroidine .

Analyse Des Réactions Chimiques

Types of Reactions

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various hydroxylated derivatives.

Reduction: Reduction reactions can yield dihydroxytropane derivatives.

Substitution: Substitution reactions involving halides can modify the tropane ring structure.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include silyl enol ethers, lactams, and halides. Reaction conditions often involve the use of trifluoromethanesulfonic anhydride (Tf2O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) for lactam activation .

Major Products Formed

Major products formed from the reactions of this compound include hydroxylated tropane derivatives and various substituted tropane ring systems .

Applications De Recherche Scientifique

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications, particularly in the field of cancer treatment. It has been shown to restore the sensitivity of multidrug-resistant cancer cells to chemotherapy agents such as vinblastine, actinomycin D, and paclitaxel . This compound is also being investigated for its potential use in reversing resistance to other clinically used or experimental anticancer agents .

Mécanisme D'action

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exerts its effects by inhibiting P-glycoprotein (Pgp)-mediated drug efflux, which is a common mechanism of multidrug resistance in cancer cells. By inhibiting Pgp, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects . The compound induces dose-dependent G2/M phase arrest in cancer cells when combined with vinblastine, indicating the restoration of drug sensitivity .

Comparaison Avec Des Composés Similaires

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is structurally similar to other tropane alkaloids such as Pervilleine A, which also exhibits multidrug resistance reversal properties . this compound is unique in its specific ability to restore sensitivity to a broader range of chemotherapeutic agents . Other similar compounds include valeroidine and dibenzoyloxytropane, which share structural similarities but differ in their specific biological activities .

Propriétés

Formule moléculaire |

C28H33NO7 |

|---|---|

Poids moléculaire |

495.6 g/mol |

Nom IUPAC |

[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H33NO7/c1-29-20-15-21(35-27(31)14-18-8-6-5-7-9-18)17-22(29)23(16-20)36-26(30)11-10-19-12-24(32-2)28(34-4)25(13-19)33-3/h5-13,20-23H,14-17H2,1-4H3/b11-10+/t20-,21-,22+,23-/m0/s1 |

Clé InChI |

FKUUUFHXKIFGSF-IHSIFAHQSA-N |

SMILES isomérique |

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4 |

SMILES canonique |

CN1C2CC(CC1C(C2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4 |

Synonymes |

Pervilleine F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

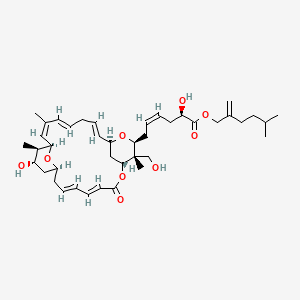

![4-Phenyl-[2,7]naphthyridin-1-amine](/img/structure/B1251356.png)